![molecular formula C12H13N7O4 B14699975 N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine CAS No. 14922-94-2](/img/structure/B14699975.png)
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is a complex organic compound that features a tetrazole ring, a hydrazinylidene group, and an acetylated alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a click chemistry approach involving the reaction of sodium azide with an appropriate nitrile precursor under acidic conditions.
Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced by reacting the tetrazole derivative with hydrazine or its derivatives.
Cyclohexa-1,5-dien-1-yl Formation: This involves the cyclization of the intermediate compounds to form the cyclohexa-1,5-dien-1-yl structure.
Acetylation of Alanine: The final step involves the acetylation of L-alanine using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.
Materials Science:
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1-acyl-1,2,3,4-tetrazoles share similar structural features.
Hydrazinylidene Compounds: Compounds containing hydrazinylidene groups, such as hydrazones, exhibit similar reactivity and applications.
Uniqueness
N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is unique due to its combination of a tetrazole ring, hydrazinylidene group, and acetylated alanine moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
14922-94-2 |
|---|---|
Fórmula molecular |
C12H13N7O4 |
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[4-hydroxy-3-(2H-tetrazol-5-yldiazenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13N7O4/c1-6(20)13-9(11(22)23)5-7-2-3-10(21)8(4-7)14-15-12-16-18-19-17-12/h2-4,9,21H,5H2,1H3,(H,13,20)(H,22,23)(H,16,17,18,19)/t9-/m0/s1 |
Clave InChI |
SXCSORDUOXLADU-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=NNN=N2)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=NNN=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


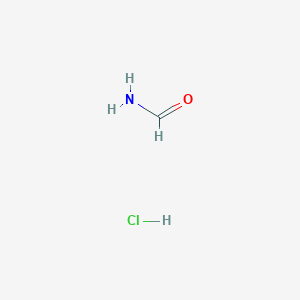
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
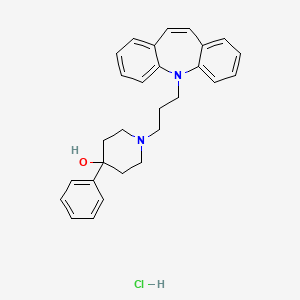
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

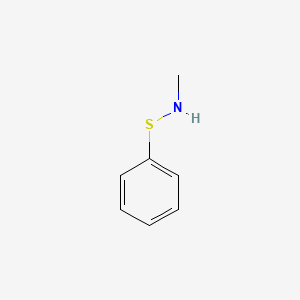
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
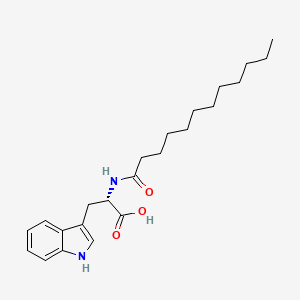
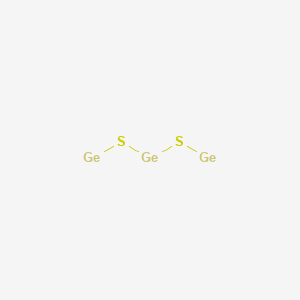
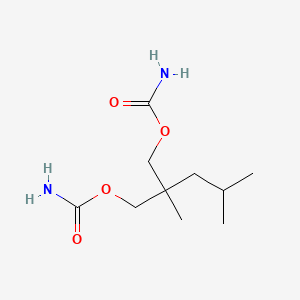
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)

